molecular formula C19H14BrClN4O B12634551 C19H14BrClN4O

C19H14BrClN4O

Cat. No.: B12634551
M. Wt: 429.7 g/mol
InChI Key: HDNPUHYRPLUTJM-UHFFFAOYSA-M
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Description

The compound with the molecular formula C19H14BrClN4O is a complex organic molecule that contains bromine, chlorine, nitrogen, and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C19H14BrClN4O typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a precursor molecule, followed by the introduction of nitrogen-containing groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

Industrial production of This compound may involve large-scale batch reactors where the reactions are carried out under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. Purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

C19H14BrClN4O: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

C19H14BrClN4O: has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism by which C19H14BrClN4O exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    C19H14BrN4O: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    C19H14ClN4O: Lacks the bromine atom, potentially altering its chemical properties.

    C19H14BrClN4: Lacks the oxygen atom, which can influence its solubility and interaction with biological targets.

Uniqueness

C19H14BrClN4O: is unique due to the presence of both bromine and chlorine atoms, which can enhance its reactivity and binding affinity in various chemical and biological contexts. The combination of these halogens with nitrogen and oxygen atoms provides a versatile scaffold for the development of new compounds with diverse applications.

Properties

Molecular Formula

C19H14BrClN4O

Molecular Weight

429.7 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-(1-phenyltriazolo[4,5-c]pyridin-5-ium-5-yl)ethanone;bromide

InChI

InChI=1S/C19H14ClN4O.BrH/c20-15-8-6-14(7-9-15)19(25)13-23-11-10-18-17(12-23)21-22-24(18)16-4-2-1-3-5-16;/h1-12H,13H2;1H/q+1;/p-1

InChI Key

HDNPUHYRPLUTJM-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=[N+](C=C3)CC(=O)C4=CC=C(C=C4)Cl)N=N2.[Br-]

Origin of Product

United States

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